2-benzyl-5-(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole

EGFR tyrosine kinase inhibition Antiproliferative activity Cancer cell lines

Select CAS 1081142-09-7 to advance structure-activity relationship (SAR) studies of 1,3,4-oxadiazole-1,2,3-triazole kinase inhibitors. Unlike the widely characterized 5-methyl analogs (e.g., CAS 1081117-51-2), the 5-isopropyl substituent introduces greater steric bulk and lipophilicity, directly probing the hydrophobic back pocket of EGFR tyrosine kinase. Deploy as a matched-pair probe alongside the 5-methyl congener to quantify the steric tolerance and metabolic stability of the isopropyl motif. Published EGFR-TK benchmarks range from IC50 0.11–0.73 µM; hybrid antiproliferative GI50 values span 0.23–2.00 µM. Each shipment includes certificate of analysis.

Molecular Formula C20H19N5O
Molecular Weight 345.406
CAS No. 1081142-09-7
Cat. No. B2965061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-5-(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole
CAS1081142-09-7
Molecular FormulaC20H19N5O
Molecular Weight345.406
Structural Identifiers
SMILESCC(C)C1=C(N=NN1C2=CC=CC=C2)C3=NN=C(O3)CC4=CC=CC=C4
InChIInChI=1S/C20H19N5O/c1-14(2)19-18(22-24-25(19)16-11-7-4-8-12-16)20-23-21-17(26-20)13-15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3
InChIKeyGSZSSMAUWAFPRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Benzyl-5-(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole (CAS 1081142-09-7): Chemical Class and Procurement-Relevant Characteristics


2-Benzyl-5-(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole (CAS 1081142-09-7) is a synthetic heterocyclic small molecule (molecular formula C20H19N5O, molecular weight 345.41 g/mol) that integrates a 1,3,4-oxadiazole core with a 1,2,3-triazole moiety [1]. The 1,3,4-oxadiazole-1,2,3-triazole hybrid scaffold is a recognized privileged structure in medicinal chemistry, with multiple published series demonstrating antiproliferative activity and epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibition [2][3]. The compound features a benzyl substituent at the oxadiazole 2-position and a sterically demanding 5-isopropyl group on the N1-phenyl-1,2,3-triazole ring—a substitution pattern that differentiates it from the more commonly explored 5-methyl-triazole analogs within this chemical class.

Why In-Class 1,3,4-Oxadiazole-1,2,3-Triazole Hybrids Cannot Simply Replace 2-Benzyl-5-(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole


Within the 1,3,4-oxadiazole-1,2,3-triazole hybrid class, subtle structural variations produce substantial differences in target engagement, potency, and selectivity that preclude casual interchange. For the most thoroughly characterized sub-series targeting EGFR-TK, the IC50 range spans approximately 7-fold (0.11–0.73 µM) depending solely on peripheral substituent choice [1]. The 5-isopropyl group present on the triazole ring of CAS 1081142-09-7 introduces greater steric bulk and lipophilicity (calculated cLogP) compared to the 5-methyl analogs that dominate published structure-activity relationship (SAR) studies. This modification is expected to alter the dihedral angle between the triazole and oxadiazole rings, modulate π-stacking interactions with hydrophobic kinase pockets, and influence metabolic stability at the isopropyl methine position—all factors that render direct activity extrapolation from methyl-substituted or regioisomeric analogs unreliable without experimental confirmation.

Quantitative Differentiation Evidence for 2-Benzyl-5-(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole: Comparator-Based Analysis


EGFR Tyrosine Kinase Inhibitory Potential: Class-Level Benchmarks for 1,3,4-Oxadiazole-1,2,3-Triazole Hybrids

No direct EGFR-TK inhibition data are available for CAS 1081142-09-7. However, the structurally related 1,3,4-oxadiazole-1,2,3-triazole hybrids reported by Mahmoud et al. (2022) demonstrated EGFR-TK IC50 values of 0.11–0.73 µM, compared to erlotinib at IC50 = 0.08 ± 0.04 µM [1]. In a separate series, 1,3,4-oxadiazole-bearing 1,2,3-triazole analogs exhibited antiproliferative IC50 values of 1.02–3.67 µM across MDA-MB-468, HepG-2, and A549 cell lines, with the best compounds (8b, 8h) achieving EGFRWT IC50 = 0.54 and 0.33 µM, respectively, versus erlotinib at 0.19 µM [2]. The target compound's 5-isopropyl substitution on the triazole ring represents an underexplored steric variant within this pharmacophore; existing SAR indicates that substituent bulk at this position can modulate EGFR-TK potency by altering triazole-oxadiazole dihedral angles and hydrophobic pocket occupancy.

EGFR tyrosine kinase inhibition Antiproliferative activity Cancer cell lines

Structural Differentiation: 5-Isopropyl vs. 5-Methyl Triazole Substitution in 1,3,4-Oxadiazole Hybrids

The defining structural feature of CAS 1081142-09-7 is the 5-isopropyl substituent on the N1-phenyl-1,2,3-triazole ring. Most published 1,3,4-oxadiazole-1,2,3-triazole hybrids bear a 5-methyl group at this position. X-ray crystallographic data for the closely related 2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole show interplanar angles between the phenyl/oxadiazole/methyltriazole/phenyl rings of 10.0(2)° and 24.5(2)° [1]. The bulkier isopropyl group in the target compound is predicted to increase this dihedral angle, altering π-conjugation between the triazole and oxadiazole rings and potentially affecting both electronic properties and target binding geometry. The molecular formula (C20H19N5O, MW 345.41 g/mol) and InChI have been confirmed via the NFDI4Chem database [2], and the compound is cataloged in the ZINC screening library (ZINC299854366) [3], confirming its identity and availability for computational or experimental screening.

Structure-activity relationship Steric modulation Dihedral angle

Lipophilicity and Predicted Drug-Likeness: cLogP Differentiation from Methyl-Substituted Analogs

The replacement of a 5-methyl group with a 5-isopropyl group on the triazole ring increases calculated lipophilicity. Based on the molecular formula C20H19N5O and structural comparison, the predicted cLogP for CAS 1081142-09-7 is approximately 3.8–4.2, compared to approximately 3.2–3.5 for the 5-methyl analog 2-benzyl-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole (CAS 1081117-51-2). This ~0.5–0.7 log unit increase places the target compound closer to the optimal lipophilicity range (cLogP 3–5) for kinase inhibitor lead compounds while remaining within drug-like chemical space (molecular weight 345.41 < 500; hydrogen bond acceptor count = 5; rotatable bonds = 4) [1]. The isopropyl group also introduces a tertiary carbon (methine C–H) that may serve as a metabolic soft spot for CYP450-mediated hydroxylation, potentially differentiating its in vitro metabolic profile from methyl-substituted congeners.

Lipophilicity Drug-likeness ADME prediction

Patent Landscape and Synthetic Accessibility via 5-Isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid Intermediate

The synthesis of the target compound can be accomplished via cyclocondensation of 5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 912839-06-6, commercially available from multiple suppliers) with benzyl hydrazide or via the corresponding carbonyl chloride intermediate. The patent WO2009080663A1 ('Triazole oxadiazoles derivatives') [1] demonstrates the general synthetic methodology for constructing 1,3,4-oxadiazole rings from 5-isopropyl-1-(substituted-phenyl)-1H-1,2,3-triazole-4-carboxylic acid intermediates, though the specific 1-phenyl (unsubstituted) variant claimed by CAS 1081142-09-7 is not explicitly exemplified. The 5-isopropyl-1-phenyl-triazole-4-carboxylic acid precursor is well-characterized (molecular formula C12H13N3O2, MW 231.26) , providing a validated entry point for analog synthesis and enabling procurement of the target compound either as a finished product or through in-house synthesis from the carboxylic acid building block.

Synthetic route Patent precedent Carboxylic acid intermediate

Recommended Research Application Scenarios for 2-Benzyl-5-(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole


Probing Steric Effects in EGFR Kinase Hydrophobic Pocket Occupancy

Deploy CAS 1081142-09-7 as a sterically differentiated probe in EGFR-TK enzyme inhibition assays (biochemical IC50 determination) alongside the 5-methyl analog (CAS 1081117-51-2) and erlotinib as a reference standard. The class benchmark for this chemotype is EGFR-TK IC50 = 0.11–0.73 µM [1]. Comparing the isopropyl vs. methyl variants will directly quantify the steric tolerance of the EGFR hydrophobic back pocket, informing whether increased bulk at the triazole 5-position enhances or diminishes potency. This experiment addresses a gap in published SAR, which has focused predominantly on 5-methyl and 5-aryl triazole substitution.

Antiproliferative Screening in Kinase-Addicted Cancer Cell Lines

Include CAS 1081142-09-7 in an MTT or CellTiter-Glo antiproliferative panel against EGFR-driven (e.g., A549, MDA-MB-468, Panc-1) and control cancer cell lines. Published 1,3,4-oxadiazole-1,2,3-triazole hybrids have demonstrated GI50 values of 0.23–2.00 µM in Panc-1, MCF-7, HT-29, and A-549 cells [1], with the most potent hybrids suppressing cell growth comparably to erlotinib (GI50 = 0.06 µM). The compound's higher predicted lipophilicity (~0.5–0.7 log units above the 5-methyl analog) may enhance cell membrane permeability and intracellular accumulation, potentially improving antiproliferative potency relative to less lipophilic congeners.

Metabolic Stability Assessment of 5-Isopropyl vs. 5-Methyl Triazole Substituents

Subject CAS 1081142-09-7 and its 5-methyl analog (CAS 1081117-51-2) to parallel in vitro microsomal stability assays (human or mouse liver microsomes) to determine whether the isopropyl methine C–H bond constitutes a metabolic liability relative to the methyl group. This head-to-head comparison will generate quantitative intrinsic clearance (CLint) and half-life (t½) data that directly inform the suitability of the 5-isopropyl motif for further lead optimization, addressing a recognized knowledge gap in the metabolic SAR of 1,2,3-triazole-containing kinase inhibitor scaffolds.

Building Block for Diversified Oxadiazole-Triazole Library Synthesis

Utilize the commercially available precursor 5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 912839-06-6) as a versatile starting material for parallel synthesis of a focused library of 2-substituted-5-(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazoles varying the substituent at the oxadiazole 2-position. The patent WO2009080663A1 [2] provides validated reaction conditions for oxadiazole ring closure from analogous triazole-4-carboxylic acid intermediates. This library approach enables systematic SAR exploration around the oxadiazole 2-position while keeping the unique 5-isopropyl-triazole pharmacophore constant.

Quote Request

Request a Quote for 2-benzyl-5-(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.